molecular formula C19H18O B8013841 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one CAS No. 16643-55-3

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

Cat. No. B8013841
CAS RN: 16643-55-3
M. Wt: 262.3 g/mol
InChI Key: FPMNYEMWMGKIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a useful research compound. Its molecular formula is C19H18O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It serves as a precursor in the synthesis of transition metal complexes. For instance, its reaction with Ph3P=CH2 yields a cyclopentenylidene intermediate, which can further react to form heteroatom-substituted cyclopentadienyl metal complexes (Donovalová, Jackson, & Mintz, 1996).

  • It is used in kinetic experiments, like studying the dimerization of cyclopentadienones. Its monomer-dimer equilibrium can be monitored spectrophotometrically due to the color differences between the monomer and dimer forms (Weiss & Touchette, 1990).

  • The compound has been utilized in the study of crystal and molecular structures, like in the analysis of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene (Iwasaki & Akiba, 1984).

  • Its derivatives have been investigated in the field of gas chromatography. 2,5-Dimethyl-3,4-diphenyl-phenyl polysiloxane, synthesized from it, was used as a stationary phase in capillary gas chromatography, showing high column efficiency and thermal stability (Wu Bo, 2012).

  • The compound's derivatives also find applications in organic light-emitting diodes (OLEDs) as electron injection/transport layers and emitters. Studies on their electronic structures at interfaces with metals like magnesium have been conducted (Watkins, Mäkinen, Gao, Uchida, & Kafafi, 2006).

  • In organometallic chemistry, its reactions with various trialkylsilyl triflates lead to the formation of cyclopentadienyl silyl ethers, which are important intermediates for further chemical syntheses (Plenio & Aberle, 1997).

properties

IUPAC Name

2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMNYEMWMGKIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310437
Record name 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

CAS RN

16643-55-3
Record name NSC227206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Reactant of Route 2
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Reactant of Route 3
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Reactant of Route 4
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Reactant of Route 5
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Reactant of Route 6
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.